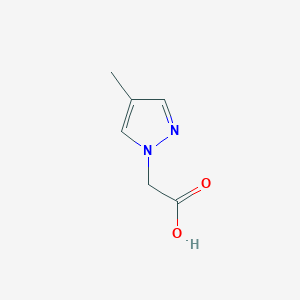

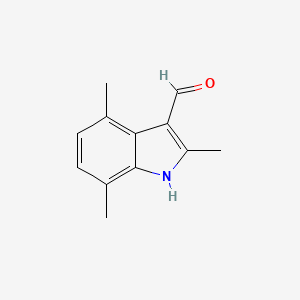

2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Übersicht

Beschreibung

The compound of interest, "2-(4-methyl-1H-pyrazol-1-yl)acetic acid," is a derivative of pyrazole, which is a class of organic compounds with significant biological importance. Pyrazole derivatives have been extensively studied due to their diverse pharmacological properties, including analgesic, anti-inflammatory, and enzyme inhibition activities. The papers provided focus on various pyrazole derivatives and their synthesis, structural analysis, and potential pharmacological applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the preparation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine are used . Similarly, the synthesis of 1-methyl-5-[substituted-4-oxo-1,2,3-benzotriazin-3-yl]-1H-pyrazole-4-acetic acids involves the preparation of ethyl ester derivatives followed by testing for various biological activities . Divergent cyclizations of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids with different electrophiles demonstrate the sensitivity of the reaction outcomes to the reagents and reaction conditions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and FT-IR spectroscopy. For instance, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized using these methods, and the data were compared with theoretical calculations performed using density functional theory (DFT) . The molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-ray data, highlighting the importance of structural studies in understanding the properties of these compounds .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can lead to the formation of various heterocyclic compounds. For example, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate resulted in an unexpected cyclic imide product, demonstrating the complexity of chemical reactions involving pyrazole derivatives . The formation of chalcones and pyrazoles from 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde showcases the versatility of pyrazole derivatives in synthesizing a wide range of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The stability of the pyranoid ring in acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, for instance, is attributed to the chair conformation and the positioning of the acetyl groups . The HOMO-LUMO energy levels of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were studied to understand the electronic transitions within the molecule . These properties are crucial for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

1. Antileishmanial and Antimalarial Evaluation

- Summary of Application: Pyrazole-bearing compounds, such as hydrazine-coupled pyrazoles, have been synthesized and evaluated for their antileishmanial and antimalarial activities . These compounds were tested against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

- Methods of Application: The compounds were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .

- Results: Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Synthesis of 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

- Summary of Application: The compound 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was synthesized using a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) .

- Methods of Application: The identity of the product was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and single-crystal analysis . An analysis of crystals grown from the layering method (CH2Cl2/acetone/pentane) indicated two distinct polymorphs of the title compound .

- Results: The compound was prepared in a 63% yield . Density functional theory calculations utilizing the MN15L density functional and the def2-TZVP basis set indicated that 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline forms with similar energetics to the previously reported unmethylated analog .

3. Antimicrobial and Antifungal Evaluation

- Summary of Application: Imidazole-containing compounds, which are structurally similar to pyrazole, have been synthesized and evaluated for their antimicrobial and antifungal activities . These compounds have been tested against a variety of bacterial and fungal strains .

- Methods of Application: The compounds were synthesized and their structures were verified using various spectroscopic techniques . The in vitro antimicrobial and antifungal activities of the synthesized imidazole derivatives were evaluated .

- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

4. Antioxidant Activity Evaluation

- Summary of Application: Certain imidazole derivatives have been synthesized and evaluated for their antioxidant activity . These compounds were tested using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

- Methods of Application: The compounds were synthesized and their structures were verified using various spectroscopic techniques . The in vitro antioxidant activities of the synthesized imidazole derivatives were evaluated .

- Results: Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives and evaluated for antioxidant activity .

5. Molecular Docking Study

- Summary of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a hydrazine-coupled pyrazole derivative . The study was conducted on Lm-PTR1, complexed with Trimethoprim .

- Methods of Application: The molecular docking study was conducted using computational chemistry techniques . The binding free energy of the compound in the active site of the protein was calculated .

- Results: The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

6. Development of New Drugs

- Summary of Application: Imidazole, a five-membered heterocyclic moiety that is structurally similar to pyrazole, has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

- Methods of Application: Various synthetic routes have been used to prepare imidazole and its derived products . These compounds have been evaluated for a broad range of chemical and biological properties .

- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

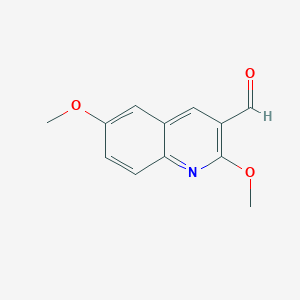

IUPAC Name |

2-(4-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUDOROFFCNCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424497 | |

| Record name | (4-Methyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-1H-pyrazol-1-yl)acetic acid | |

CAS RN |

956364-44-6 | |

| Record name | (4-Methyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)